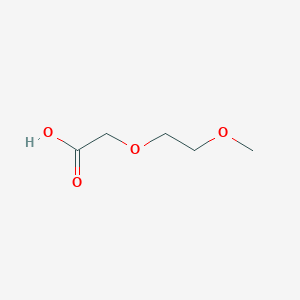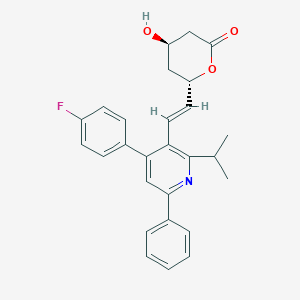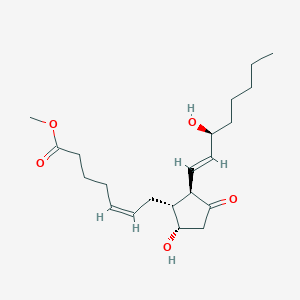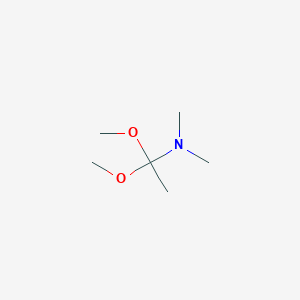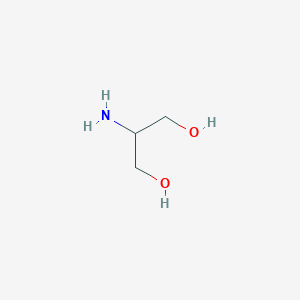
Serinol
描述
Synthesis Analysis
Serinol has been used as a foundational building block in sustainable chemical pathways, contributing to the synthesis of innovative chemicals suitable as ingredients for rubber compounds. Its reactivity with aldehydes and ketones, such as acetone, cinnamaldehyde, and camphor, has led to the formation of imines or oxazolidines with high selectivity. These derivatives have been employed as accelerators in the vulcanization of diene rubbers, showcasing serinol's utility in enhancing chemical processes (Barbera et al., 2018).
Molecular Structure Analysis
The molecular structure of serinol and its derivatives, particularly in the context of serinolic amino-s-triazines, has been the subject of study. The stereochemistry of these compounds, arising from restricted rotation around the newly formed C(s-triazine)–N bonds, has been explored, revealing significant insights into their (pro)diastereomerism. This understanding is crucial for the iterative synthesis of 2,4,6-triamino-s-triazines and dendritic structures, providing a deeper understanding of serinol's structural capabilities (Pintea et al., 2008).
Chemical Reactions and Properties
Serinol's chemical reactivity has been harnessed in the synthesis of various compounds, including serinolamide A, a compound isolated from marine cyanobacteria. The efficient synthesis of serinolamide A from L-serine through a series of steps demonstrates serinol's role in complex chemical reactions and its potential in the synthesis of biologically active compounds (Gao et al., 2013).
Physical Properties Analysis
The physical properties of serinol, such as its solubility in various solvents and its behavior under different environmental conditions, are essential for its application in diverse chemical processes. For instance, the solubility of CO2 in aqueous serinol solutions at elevated pressures has been studied, highlighting serinol's potential as a solvent for CO2 capture in environmental applications (Abdul Samat et al., 2019).
Chemical Properties Analysis
The chemical properties of serinol, particularly its role in biological systems, have been explored in the context of serine and one-carbon metabolism in cancer. Serinol's contribution to nucleotide synthesis, methylation reactions, and the generation of NADPH for antioxidant defense underscores its biochemical significance and its potential therapeutic applications in oncology (Yang & Vousden, 2016).
科学研究应用
Synthesis of Synthetic Antibiotics
- Application Summary: Since the 1940s, Serinol has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol .
X-ray Contrast Agents
Chemical Sphingosine/Ceramide Synthesis
Disulfide-Reducing Agents
- Application Summary: Serinol is used in the synthesis of disulfide-reducing agents, specifically 2-(dibenzylamino) propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) .
- Results or Outcomes: The reducing capacity of DPDT was found to be comparable to that of DTT .
Elastomeric Composites
- Application Summary: Serinol is used in the functionalization of carbon black to replace silica in elastomeric composites .
- Results or Outcomes: The use of carbon black functionalized with Serinol resulted in a lower Payne effect, higher dynamic rigidity, and lower hysteresis compared to the composite with CB + TESPT .
Preparation of Polyesters
Toxin Production in Fungi
- Application Summary: Serinol is found in sugarcane and can mediate the biosynthesis of the toxin helminthosporoside by the pathogenic fungus Helminthosporium sacchari .
Synthesis of Artificial Nucleic Acids
Synthesis of N-Acylated Serinol
安全和危害
未来方向
Serinol has become a common intermediate for several chemical processes and its applications have expanded over the years . It is used for X-ray contrast agents, pharmaceuticals, or for chemical sphingosine/ceramide synthesis . With its wide range of applications and the potential for new uses, the future directions of Serinol seem promising.
属性
IUPAC Name |
2-aminopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPLEZQSCZCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060202 | |
| Record name | 1,3-Propanediol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-propanediol | |
CAS RN |
534-03-2 | |
| Record name | Serinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC94L30J8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

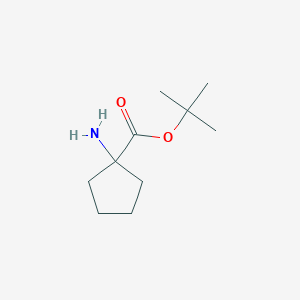
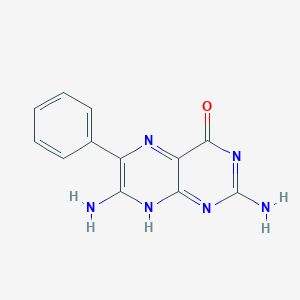
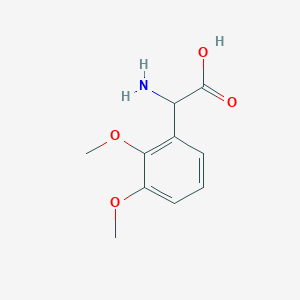
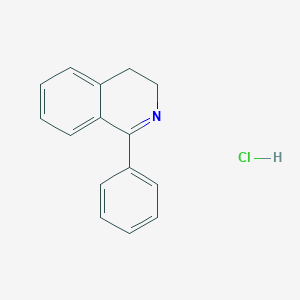
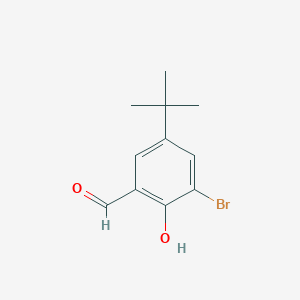
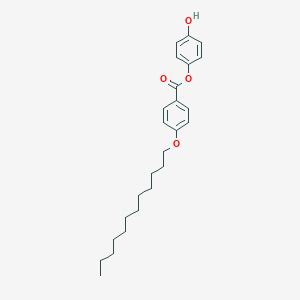
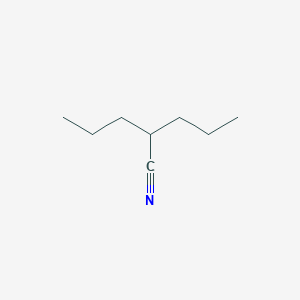
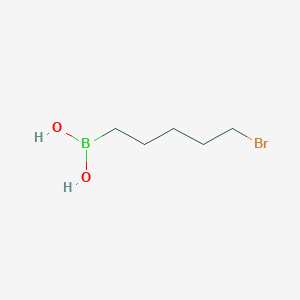
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)

